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Abstract
BNC-210, also known as soclenicant, is an investigational novel anxiolytic agent currently in

clinical development for the treatment of anxiety and trauma-related disorders. This document

provides a comprehensive technical overview of BNC-210, focusing on its molecular structure,

mechanism of action, and key experimental data. It is intended to serve as a resource for

researchers and professionals in the field of drug development and neuroscience.

Molecular Structure and Chemical Properties
BNC-210 is a selective negative allosteric modulator of the α7 nicotinic acetylcholine receptor

(α7 nAChR).[1][2] Its chemical identity has been confirmed through various spectroscopic and

analytical methods.

Table 1: Chemical and Physical Properties of BNC-210
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Property Value Source

IUPAC Name

6-((2,3-dihydro-1H-inden-2-

yl)amino)-1-ethyl-3-

(morpholine-4-carbonyl)-1,8-

naphthyridin-4-one

[3]

Molecular Formula C24H26N4O3 [3]

Molecular Weight 418.5 g/mol [3]

CAS Number 1020634-41-6 [3]

Synonyms BNC210, IW-2143, Soclenicant [3]

SMILES

CCN1C=C(C(=O)C2=C1N=CC

(=C2)NC3CC4=CC=CC=C4C3

)C(=O)N5CCOCC5

[3]

InChI

InChI=1S/C24H26N4O3/c1-2-

27-15-21(24(30)28-7-9-31-10-

8-28)22(29)20-13-19(14-25-

23(20)27)26-18-11-16-5-3-4-6-

17(16)12-18/h3-6,13-

15,18,26H,2,7-12H2,1H3

[3]

InChIKey
ZAEIHDZLLJCJFP-

UHFFFAOYSA-N
[3]

Note: Some initial confusion in public databases between BNC-210 and the dipeptide L-

isoleucyl-L-tryptophan has been clarified in recent scientific literature, confirming the

naphthyridinone structure as the correct one for the compound in clinical development by

Bionomics (now Neuphoria Therapeutics).

Mechanism of Action: Negative Allosteric
Modulation of the α7 nAChR
BNC-210 exerts its anxiolytic effects through a novel mechanism of action as a negative

allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor.[1][2] Unlike direct
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antagonists that bind to the orthosteric site (the same site as the endogenous ligand,

acetylcholine), BNC-210 binds to a distinct allosteric site on the receptor.[4] This binding event

induces a conformational change in the receptor that reduces the probability of the ion channel

opening in response to acetylcholine binding.[4] This modulation of the α7 nAChR activity in

key brain circuits involved in anxiety is believed to be the basis for BNC-210's therapeutic

effects.
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α7 Nicotinic Acetylcholine Receptor (α7 nAChR)

Orthosteric Site Allosteric Site Ion Channel Postsynaptic NeuronModulates Neuronal Excitability

Acetylcholine (ACh)
Binds

BNC-210

Binds (Allosteric)
Reduced Ca²⁺ InfluxLeads to Anxiolytic EffectResults in

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15193116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Culture GH4C1 cells
(rat or human α7 nAChR)

Perform whole-cell
patch-clamp recording

Establish baseline:
Apply agonist (EC80)

Pre-incubate with BNC-210

Co-apply BNC-210 and agonist

Washout

Measure peak current
and calculate % inhibition

Determine IC50

End
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Light-Dark Box Test Open Field Test

Premise: Aversion to bright light

Increased time in light compartment

No change in locomotor activity

Anxiolytic-like Effect

Premise: Aversion to open spaces

Increased time in center

No change in locomotor activity

BNC-210 Administration

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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